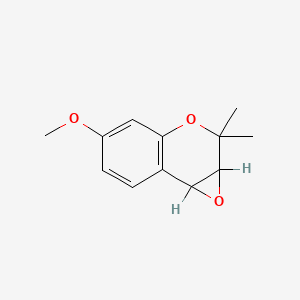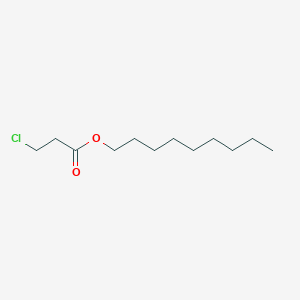
Nonyl 3-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of 3-chloropropanoic acid and is characterized by the presence of a nonyl group attached to the ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 3-chloropropanoic acid and nonanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated to promote ester formation, and the product is subsequently purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Nonyl 3-chloropropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 3-chloropropanoic acid and nonanol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of nonyl 3-chloropropanoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing 3-chloropropanoic acid and nonanol, which may interact with biological pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of biologically active derivatives .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropanoic Acid: A precursor to nonyl 3-chloropropanoate, used in similar applications.
Nonyl Acetate: Another ester with a nonyl group, used in flavor and fragrance industries.
Uniqueness: this compound is unique due to the presence of both a nonyl group and a chlorine atom, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
74306-05-1 |
|---|---|
Molekularformel |
C12H23ClO2 |
Molekulargewicht |
234.76 g/mol |
IUPAC-Name |
nonyl 3-chloropropanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-11-15-12(14)9-10-13/h2-11H2,1H3 |
InChI-Schlüssel |
TVEXZMIDIHNANR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


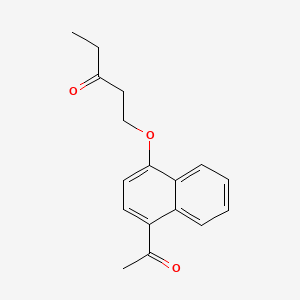

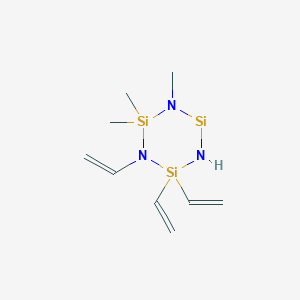
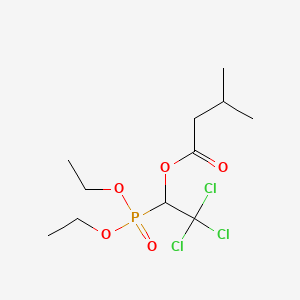
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
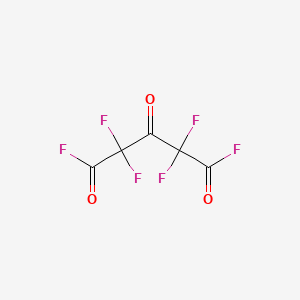

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)

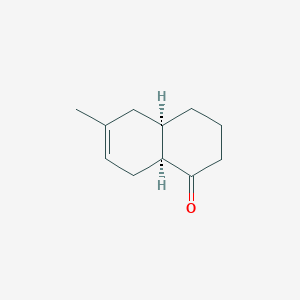
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
